Dapagliflozin D5 (dapagliflozin-d5) serves as an internal standard in research settings, particularly in analytical chemistry and pharmacology. [, , ] Its primary function is to improve the accuracy and reliability of dapagliflozin quantification in biological samples like plasma and hair. [, ] This is crucial for pharmacokinetic studies, where understanding the absorption, distribution, metabolism, and excretion of dapagliflozin is vital. []
Dapagliflozin-d5 is a deuterated analog of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter 2 (SGLT2), primarily used in the treatment of type 2 diabetes mellitus. The compound is characterized by its molecular formula and a molecular weight of approximately 413.9034 g/mol. Dapagliflozin-d5 is utilized in pharmacokinetic studies to trace the metabolic pathways of dapagliflozin without interference from the non-deuterated form.
Dapagliflozin-d5 can be sourced from various chemical suppliers, with multiple synthetic routes available for its production. The compound is identified by the CAS number 1204219-80-6, and it is often sold in quantities such as 1 gram for research purposes.
Dapagliflozin-d5 falls under the category of pharmaceutical compounds, specifically as an SGLT2 inhibitor. It is classified as a drug substance with applications in diabetes management and metabolic research.
The synthesis of dapagliflozin-d5 involves several multi-step reactions, typically requiring four main steps:
The synthesis process requires precise control over reaction conditions such as temperature and atmosphere to ensure high yields and purity. For instance, reactions are often conducted at temperatures ranging from -65 °C to 40 °C, highlighting the sensitivity of the reactions involved.
The molecular structure of dapagliflozin-d5 features a complex arrangement including a chlorobenzyl moiety and a glucose-like structure, modified to enhance its pharmacological properties. The presence of deuterium atoms (D) instead of hydrogen atoms (H) allows for better tracking during metabolic studies.
The compound's structural data includes:
Dapagliflozin-d5 undergoes various chemical reactions typical for SGLT2 inhibitors, including hydrolysis and reduction reactions that modify its functional groups for enhanced activity or stability.
Key reactions include:
Dapagliflozin-d5 functions by inhibiting SGLT2, which is responsible for glucose reabsorption in the kidneys. By blocking this transporter, dapagliflozin-d5 promotes increased glucose excretion through urine, thereby lowering blood glucose levels.
Studies indicate that dapagliflozin can reduce HbA1c levels significantly in patients with type 2 diabetes mellitus, demonstrating its efficacy as an antihyperglycemic agent .
Dapagliflozin-d5 presents as a white to off-white powder with good solubility in organic solvents. Its melting point and thermal stability have been characterized using differential scanning calorimetry.
The compound exhibits typical properties associated with SGLT2 inhibitors:
Dapagliflozin-d5 is primarily used in research settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4